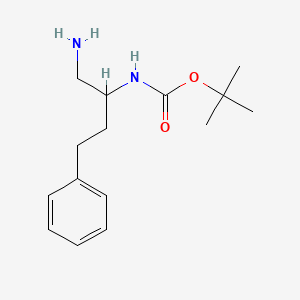![molecular formula C16H13ClN2O2 B6335646 Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1353000-08-4](/img/structure/B6335646.png)
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is an organic compound with the molecular formula C16H13ClN2O2 . It is a derivative of carbamic acid, which is produced from benzyl chloroformate with ammonia .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a 2-chlorophenyl group and a cyanomethyl group . The molecular weight of the compound is 300.74 .Physical And Chemical Properties Analysis
This compound is a solid compound . The solubility of the compound in water or organic solvents is not specified in the available resources.Scientific Research Applications
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate has a variety of scientific research applications. It is used as a reagent in peptide synthesis, as a coupling agent in organic synthesis, and as a catalyst in the production of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it is used in the synthesis of a variety of other organic compounds, including amino acids, peptides, and nucleosides.
Mechanism of Action
The mechanism of action of benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is not well understood. However, it is believed that the compound acts as an electrophilic reagent, which can react with a variety of organic compounds. In particular, it is believed to react with amines and other nucleophiles, forming a covalent bond between the two molecules. Additionally, it is believed that the compound can act as a catalyst, promoting the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can interact with a variety of biochemical pathways, including those involved in protein synthesis, DNA replication, and other cellular processes. Additionally, it is believed that the compound can affect the expression of certain genes, which may lead to changes in the physiological processes of the organism.
Advantages and Limitations for Lab Experiments
The advantages of using benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate in laboratory experiments include its low cost, easy availability, and its ability to react with a variety of organic compounds. Additionally, it is relatively stable and can be used in a variety of solvents. The main limitation of using the compound in laboratory experiments is its potential toxicity, which may require the use of protective equipment when handling the compound.
Future Directions
The potential future directions for benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research into its potential toxicity and the development of safer and more efficient synthesis methods could lead to increased use of the compound in scientific research. Finally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes could lead to new and improved compounds.
Synthesis Methods
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate can be synthesized from the reaction of benzyl cyanide and Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamatealdehyde in the presence of an acid catalyst. The reaction proceeds in a two-step reaction, with the first step being the formation of the imine intermediate and the second step being the formation of the carbamate product. The reaction is typically carried out in aqueous acetic acid at a temperature of 50-60°C. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within 3-4 hours.
properties
IUPAC Name |
benzyl N-[(2-chlorophenyl)-cyanomethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-5-4-8-13(14)15(10-18)19-16(20)21-11-12-6-2-1-3-7-12/h1-9,15H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSYZVYQFUAEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)


![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)



